3-Bromobutan-2-amine
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Overview
Description
3-Bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to the second carbon of a butane chain, with an amine group (-NH2) attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutan-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-butanamine. This reaction typically requires a brominating agent such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted butanamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
3-Bromobutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromobutan-2-amine involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
2-Bromobutan-1-amine: Similar structure but with the bromine atom on the first carbon.
3-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of bromine.
2-Aminobutane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromobutan-2-amine is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
CAS No. |
736083-47-9 |
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Molecular Formula |
C4H10BrN |
Molecular Weight |
152.03 g/mol |
IUPAC Name |
3-bromobutan-2-amine |
InChI |
InChI=1S/C4H10BrN/c1-3(5)4(2)6/h3-4H,6H2,1-2H3 |
InChI Key |
INJIQMGWSVPZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)N |
Origin of Product |
United States |
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